Pentachlorophenyl laurate
Overview
Description
It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound has been used in various industrial applications, including as a plasticizer, lubricant, and flame retardant.
Mechanism of Action
Target of Action
Pentachlorophenyl Laurate, also known as Pentachlorphenyldodecanoate, is a derivative of Pentachlorophenol (PCP), an aromatic hydrocarbon belonging to the chlorophenol (CP) family Given its relation to pcp, it’s likely that it shares similar targets, which include various microorganisms and insects .
Mode of Action
It’s known that pcp and its derivatives have been used as fungicides, bactericides, and insecticides . They work by disrupting the normal functions of the target organisms, leading to their death .
Biochemical Pathways
PCP is known to interfere with oxidative phosphorylation, a crucial process in the energy metabolism of cells .
Pharmacokinetics
It’s known that pcp and its derivatives are persistent organic compounds, indicating that they may have long half-lives in the environment and within organisms .
Result of Action
Given its relation to pcp, it’s likely that it shares similar effects, which include the disruption of normal cellular functions and death of the target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its parent compound, PCP, is known to decompose at temperatures greater than 200°C, producing toxic by-products . Therefore, temperature could be a critical factor influencing the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenyl laurate can be synthesized through the esterification of pentachlorophenol with lauric acid. The reaction typically involves the use of thionyl chloride as a catalyst to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 46.5°C and a pressure of 2 Torr .
Industrial Production Methods
In industrial settings, the production of pentachlorphenyldodecanoat involves the use of large-scale reactors where pentachlorophenol and lauric acid are combined in the presence of thionyl chloride. The reaction mixture is then heated to the required temperature and pressure to achieve the desired product yield .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
Pentachlorophenyl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microbial growth and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized as a plasticizer, lubricant, and flame retardant in various industrial applications
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar antimicrobial properties.
Lauric Acid: The fatty acid component of pentachlorphenyldodecanoat.
Chlorinated Hydrocarbons: A group of compounds with similar industrial applications
Uniqueness
Pentachlorophenyl laurate is unique due to its combined properties of pentachlorophenol and lauric acid, making it effective as both an antimicrobial agent and a plasticizer. Its solubility in organic solvents and insolubility in water also contribute to its distinct applications in various fields .
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12(24)25-18-16(22)14(20)13(19)15(21)17(18)23/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJWAXSYGAMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058078 | |
Record name | Pentachlorophenyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-94-9 | |
Record name | Pentachlorophenyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3772-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentachlorophenyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorophenyl dodecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, 2,3,4,5,6-pentachlorophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentachlorophenyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachlorophenyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACHLOROPHENYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6129G97EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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